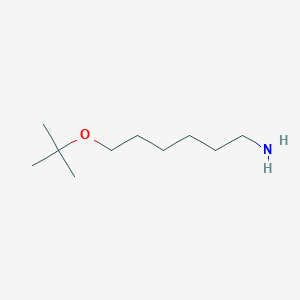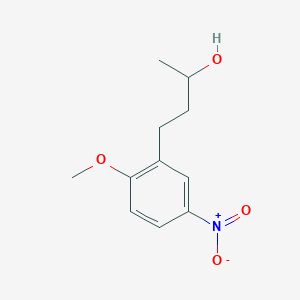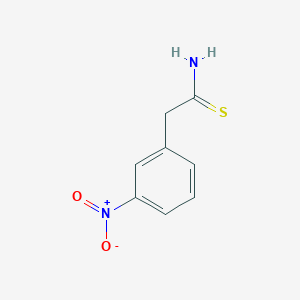
tert-butylN-(2-formyl-1H-indol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and their wide range of biological activities
準備方法
The synthesis of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Final Product:
化学反応の分析
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, which can introduce various substituents at different positions on the ring.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for deprotonation, and dimethylformamide (DMF) for formylation. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate has several scientific research applications :
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.
作用機序
The mechanism of action of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, inflammation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate can be compared with other indole derivatives :
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound has a similar indole structure but differs in the position and type of substituents.
tert-Butyl 4-formyl-3-pyridinylcarbamate: Another related compound with a pyridine ring instead of an indole ring.
tert-Butyl 4-formyl-2-pyridinylcarbamate: Similar to the previous compound but with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-12-6-4-5-11-10(12)7-9(8-17)15-11/h4-8,15H,1-3H3,(H,16,18) |
InChIキー |
OLJRCKGTMWCZLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)










